molecular formula C15H13NOS2 B2949100 2-((2-Methoxybenzyl)thio)benzo[d]thiazole CAS No. 401577-91-1

2-((2-Methoxybenzyl)thio)benzo[d]thiazole

Cat. No.: B2949100
CAS No.: 401577-91-1
M. Wt: 287.4
InChI Key: OUSNRXFFMQNSOW-UHFFFAOYSA-N
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Description

“2-((2-Methoxybenzyl)thio)benzo[d]thiazole” is a chemical compound with the molecular formula C14H11NOS . It is a derivative of benzothiazole, a heterocyclic compound that is a part of many pharmaceuticals and industrial chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure was found to be a benzothiazole ring with a methoxyphenyl group attached to it .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a variety of chemical reactions. For instance, they have been used in the synthesis of quorum sensing inhibitors . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by its molecular formula C14H11NOS and its average mass of 241.308 Da .

Future Directions

Benzothiazole derivatives, including “2-((2-Methoxybenzyl)thio)benzo[d]thiazole”, have potential applications in the development of new drugs for antimicrobial treatments . They are also being studied for their potential as quorum sensing inhibitors . Future research may focus on further exploring these applications and developing more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c1-17-13-8-4-2-6-11(13)10-18-15-16-12-7-3-5-9-14(12)19-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSNRXFFMQNSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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